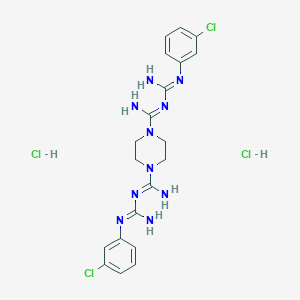![molecular formula C44H77NO8 B028574 18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione CAS No. 100858-16-0](/img/structure/B28574.png)
18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione, also known as AT-1, is a bioactive peptide that has been extensively researched for its potential therapeutic applications. This peptide is a derivative of angiotensin II, which is a hormone that plays a crucial role in regulating blood pressure and fluid balance in the body. AT-1 has been shown to have a range of physiological effects and has the potential to be used in the treatment of various diseases.
Mecanismo De Acción
18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione acts by binding to the angiotensin II type 1 receptor (AT1R), which is found on the surface of cells in various tissues throughout the body. This binding triggers a cascade of signaling events that ultimately lead to the physiological effects of 18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione. The precise mechanism of action of 18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione is complex and is still being studied.
Efectos Bioquímicos Y Fisiológicos
18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione has a range of biochemical and physiological effects. It has been shown to regulate blood pressure by constricting blood vessels and increasing the production of aldosterone, a hormone that promotes sodium retention and potassium excretion. 18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione also modulates the immune system by promoting the production of cytokines and chemokines, which are involved in the inflammatory response. Additionally, 18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione has been shown to promote wound healing by stimulating the proliferation and migration of cells involved in the healing process.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione has several advantages for use in lab experiments. It is a well-characterized peptide with a known structure and mechanism of action. It is also stable and can be easily synthesized using SPPS techniques. However, there are some limitations to its use in lab experiments. 18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione can be difficult to work with due to its hydrophobic nature, and it may require specialized equipment and expertise to handle. Additionally, the effects of 18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione can be complex and may require careful experimental design and analysis.
Direcciones Futuras
There are several future directions for research on 18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione. One area of interest is the potential use of 18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione in the treatment of cancer. 18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione has been shown to have anti-tumor effects in vitro and in vivo, and further research is needed to explore its potential as a cancer therapy. Another area of interest is the role of 18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione in the immune system. 18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione has been shown to modulate the immune response, and further research is needed to understand the underlying mechanisms and potential therapeutic applications. Additionally, there is interest in exploring the potential of 18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione in the treatment of cardiovascular disease, diabetes, and other conditions. Overall, 18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione is a promising bioactive peptide with a range of potential therapeutic applications, and further research is needed to fully understand its mechanisms of action and potential clinical applications.
Métodos De Síntesis
18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione can be synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the stepwise addition of amino acids to a growing peptide chain, which is attached to a solid support. The peptide chain is then cleaved from the support and purified to obtain the final product. The synthesis of 18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione is a complex process that requires expertise in peptide chemistry and access to specialized equipment.
Aplicaciones Científicas De Investigación
18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have a range of physiological effects, including the regulation of blood pressure, the modulation of the immune system, and the promotion of wound healing. 18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione has also been investigated for its potential in the treatment of various diseases, including cancer, diabetes, and cardiovascular disease.
Propiedades
Número CAS |
100858-16-0 |
|---|---|
Nombre del producto |
18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione |
Fórmula molecular |
C44H77NO8 |
Peso molecular |
748.1 g/mol |
Nombre IUPAC |
18-[2-amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione |
InChI |
InChI=1S/C44H77NO8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31-38(47)42(51)44(53,41(50)36(45)34-35-30-29-33-37(46)40(35)49)43(52)39(48)32-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-30,33,36,42-43,46,49,51-53H,3-28,31-32,34,45H2,1-2H3 |
Clave InChI |
PUNPEYYZOCUOKR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)C(C(C(C(=O)CCCCCCCCCCCCCCC)O)(C(=O)C(CC1=C(C(=CC=C1)O)O)N)O)O |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)C(C(C(C(=O)CCCCCCCCCCCCCCC)O)(C(=O)C(CC1=C(C(=CC=C1)O)O)N)O)O |
Sinónimos |
1,3-DADPPT 1,3-dihexadecanoyl-2-(2-amino-3-(3,4-dihydroxyphenyl)propanoyl)propane-1,2,3-triol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Disodium;[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenyl] phosphate](/img/structure/B28493.png)


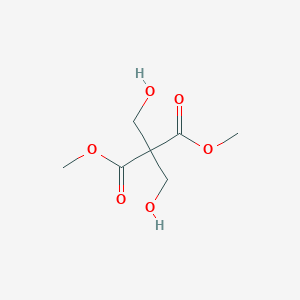
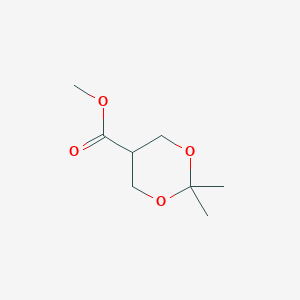
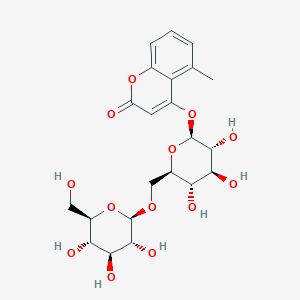
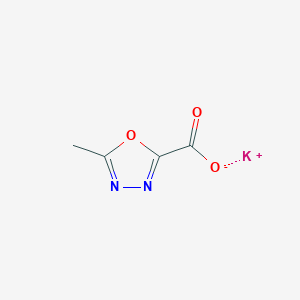
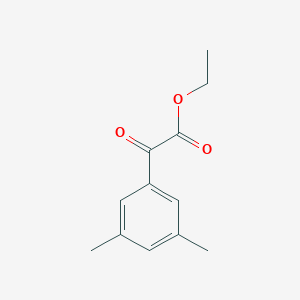
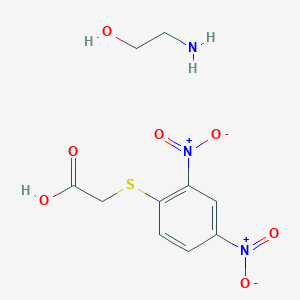
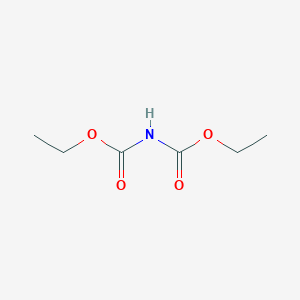
![(2S,3S,4R)-3,4-Bis[(tert-butyldimethylsilyl)oxy]-2-hexacosanoylamino-4-octadecanol](/img/structure/B28532.png)

